molecular formula C9H9NO4 B3025522 3,4-Dimethyl-5-nitrobenzoic acid CAS No. 74319-96-3

3,4-Dimethyl-5-nitrobenzoic acid

Cat. No. B3025522
CAS RN: 74319-96-3
M. Wt: 195.17 g/mol
InChI Key: YHDUXEJQMSMFFI-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-nitrobenzoic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is a synthetic compound that has been used in the synthesis of other organic compounds .


Chemical Reactions Analysis

3,5-Dinitrobenzoic acid is used in the identification of various organic substances, especially alcohols, by derivatization . The substance to be analyzed is reacted with 3,5-dinitrobenzoic acid in the presence of sulfuric acid to form a derivative .


Physical And Chemical Properties Analysis

Nitro compounds have high dipole moments, which fall between 3.5 D and 4.0 D, depending upon the nature of the compound . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .

Scientific Research Applications

Sulfhydryl Group Determination

3,4-Dimethyl-5-nitrobenzoic acid is instrumental in determining sulfhydryl groups. A water-soluble aromatic disulfide derivative has been synthesized for the determination of these groups in biological materials, demonstrating its utility in biochemical research (Ellman, 1959).

Influenza Virus Research

This compound plays a role in the design of inhibitors for the influenza virus neuraminidase protein. The study of its crystal structure aids in understanding how these inhibitors can function effectively (Jedrzejas et al., 1995).

Role in Crystallization Processes

In crystallization research, particularly in the study of organic acid–base multicomponent systems, 3,4-Dimethyl-5-nitrobenzoic acid polymorphs are crucial. Their role in the crystallization process from solutions and the associated solid-state transformations are subjects of investigation (Croitor et al., 2019).

Spectroscopic Studies

Spectroscopic studies have utilized this compound to examine hydrogen-bonded complexes, particularly in the context of infrared spectra. These studies aid in understanding molecular interactions and are pivotal in materials science (Awad & Habeeb, 1996).

Abraham Model Correlations

3,4-Dimethyl-5-nitrobenzoic acid has been used in the Abraham model to understand solute transfer into various solvents. This research is fundamental in physical chemistry, particularly in solubility studies and molecular interaction analysis (Hart et al., 2015).

Synthesis and Characterization Studies

It is a key starting material in the synthesis of various organic compounds and is used in the study of their biological activities. Such studies are crucial in the development of new pharmaceuticals and bioactive compounds (Aziz‐ur‐Rehman et al., 2013).

Chemical Reaction Studies

This acid is employed in studying various chemical reactions, including catalytic oxidation processes. Understanding these reactions is vital for industrial chemistry and the development of new chemical processes (Yueqin Cai & Qiu Shui, 2005).

Thermodynamic Modeling

In thermodynamics, the compound is used for solubility determination and modeling in various organic solvents. This research aids in the understanding of solution chemistry and the behavior of compounds under different thermal conditions (Wu et al., 2016).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

3,4-dimethyl-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-5-3-7(9(11)12)4-8(6(5)2)10(13)14/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDUXEJQMSMFFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethyl-5-nitrobenzoic acid

Synthesis routes and methods

Procedure details

A solution of 3,4-dimethylbenzoic acid (40 g) in concentrated sulphuric acid (250 ml) was cooled to 0° C., treated with a solution of potassium nitrite (27 g) in sulphuric acid (100 ml) dropwise over a period of 1 h, and stirred for 2 h. The reaction mixture was quenched with ice cooled water (100 ml). The solid precipitated was filtered, dissolved in water (2 l), basified with 2N aqueous sodium hydroxide. The solution was acidified to pH 4 with 2N aqueous hydrochloric acid and filtered to get 3,4-dimethyl-5-nitrobenzoic acid (II) (25 g) as colorless solid. The filtrate was further acidified to pH 3 and filtered get 3,4-dimethyl-2-nitrobenzoic acid (I) (13 g) as colorless solid.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GJ Atwell, S Yang, WA Denny - European journal of medicinal chemistry, 2002 - Elsevier
5,6-Dimethylxanthenone-4-acetic acid (DMXAA) is a novel anticancer agent with a number of unique activities, and is in clinical trial. The current synthesis of DMXAA involves six steps, …
Number of citations: 22 www.sciencedirect.com
PV Divekar, LC Vining - Canadian Journal of Chemistry, 1964 - cdnsciencepub.com
Two products have been isolated from the reaction of anhydrosepedonin with alkali and identified as 3-hydroxy-5-methyl benzoic acid and 3,4-dimethyl-5-hydroxybenzoic acid. The …
Number of citations: 15 cdnsciencepub.com

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